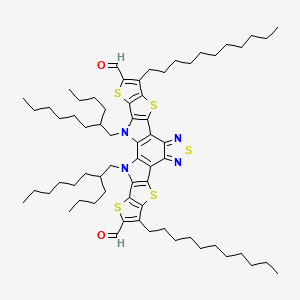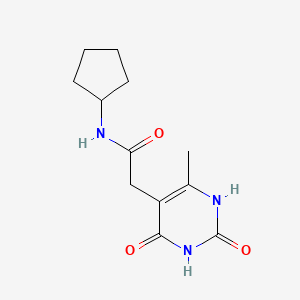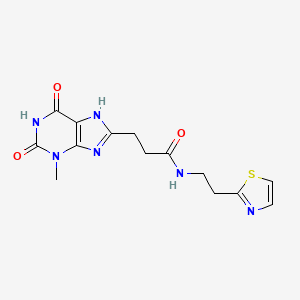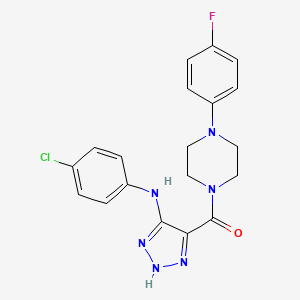![molecular formula C22H19N5O2 B14107793 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14107793.png)
1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-[(4E)-2-oxo-3-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a pyridine ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(4E)-2-oxo-3-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazoline intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-3-[(4E)-2-oxo-3-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a base such as triethylamine.
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Alcohol derivatives of the quinazoline core
Substitution: Substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-[(4E)-2-oxo-3-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, aiding in the understanding of protein-ligand binding mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-[(4E)-2-oxo-3-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptors.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which have various biological activities including vitamin functions and enzyme cofactor roles.
Uniqueness
1-benzyl-3-[(4E)-2-oxo-3-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is unique due to its combination of a quinazoline core, a pyridine ring, and a urea moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C22H19N5O2 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C22H19N5O2/c28-21(24-14-16-7-2-1-3-8-16)26-20-18-10-4-5-11-19(18)25-22(29)27(20)15-17-9-6-12-23-13-17/h1-13H,14-15H2,(H2,24,26,28) |
InChI-Schlüssel |
GRZTVKFNSYVRLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B14107710.png)

![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107712.png)
![N-(3-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14107726.png)
![2-Chloro-N-({N'-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14107729.png)
![(4aS,6aS,6bR,10S,12aR)-10-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14107737.png)



![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107759.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107785.png)

![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107800.png)
![9-benzyl-3-(2-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107804.png)
